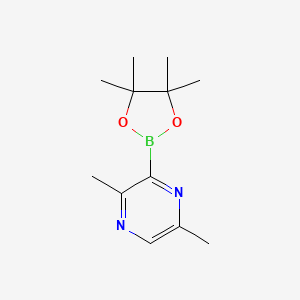![molecular formula C16H24N2O3 B12102729 tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate: is a chemical compound with the following IUPAC name: tert-butyl (3S,4R)-4-(4-methoxyphenyl)-3-pyrrolidinylcarbamate . Its molecular formula is C16H24N2O3, and it has a molecular weight of 292.38 g/mol.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves the reaction of tert-butyl carbamate with a suitable amine, specifically 4-(4-methoxyphenyl)pyrrolidine. The reaction proceeds under appropriate conditions to form the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in the laboratory synthesis. Optimization for yield, purity, and scalability would be essential for industrial applications.
Analyse Des Réactions Chimiques
Reactivity:
Reduction: Reduction reactions could potentially convert the carbamate group to an amine.
Substitution: The tert-butyl group may be susceptible to nucleophilic substitution reactions.
Amine Synthesis: tert-butyl carbamate reacts with 4-(4-methoxyphenyl)pyrrolidine in the presence of suitable catalysts or reagents.
Purification: Standard purification techniques such as column chromatography or recrystallization are employed.
Major Products: The major product is the desired tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate itself.
Applications De Recherche Scientifique
This compound finds applications in various scientific fields:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Pharmacology: Researchers explore its potential as a modulator of specific biological targets.
Chemical Biology: Investigations into its interactions with cellular components and pathways.
Mécanisme D'action
The exact mechanism of action remains to be elucidated. it likely involves interactions with specific receptors, enzymes, or signaling pathways.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, researchers can explore related compounds such as tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate and tert-butyl carbamate . Highlighting the uniqueness of tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate would require further investigation.
Propriétés
Formule moléculaire |
C16H24N2O3 |
|---|---|
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14-10-17-9-13(14)11-5-7-12(20-4)8-6-11/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19) |
Clé InChI |
NTUSMEQMZHLYMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)



![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)


